molecular formula C27H35N5O6 B610586 RTS-V5 CAS No. 2285346-31-6

RTS-V5

Cat. No.: B610586
CAS No.: 2285346-31-6
M. Wt: 525.61
InChI Key: CMINWSPSBRREEO-UWJYYQICSA-N
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Description

RTS-V5 is a dual inhibitor of histone deacetylase and proteasome. It has shown significant potential in scientific research, particularly in the fields of oncology and molecular biology. The compound inhibits histone deacetylase enzymes, which play a crucial role in the regulation of gene expression, and proteasomes, which are involved in protein degradation. This dual inhibition leads to the accumulation of ubiquitinated proteins and induces endoplasmic reticulum stress, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTS-V5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

RTS-V5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are usually conducted under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .

Scientific Research Applications

RTS-V5 has a wide range of scientific research applications, including:

Mechanism of Action

RTS-V5 exerts its effects by inhibiting histone deacetylase and proteasome enzymes. This dual inhibition leads to the accumulation of ubiquitinated proteins and induces endoplasmic reticulum stress. The compound also inhibits the mammalian target of rapamycin pathway by increasing the expression of AMP-activated protein kinase. These actions result in the induction of apoptosis and inhibition of tumor growth .

Comparison with Similar Compounds

RTS-V5 is unique in its dual inhibition of histone deacetylase and proteasome enzymes. Similar compounds include:

This compound stands out due to its combined inhibition of both histone deacetylase and proteasome enzymes, making it a more potent and versatile compound for scientific research and therapeutic applications.

Properties

CAS No.

2285346-31-6

Molecular Formula

C27H35N5O6

Molecular Weight

525.61

IUPAC Name

N1-((S)-1-(((S)-1-(Benzylamino)-1-oxopropan-2-yl)amino)-4-(neopentylamino)-1,4-dioxobutan-2-yl)-N4-hydroxyterephthalamide

InChI

InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1

InChI Key

CMINWSPSBRREEO-UWJYYQICSA-N

SMILES

O=C(N[C@@H](CC(NCC(C)(C)C)=O)C(N[C@@H](C)C(NCC1=CC=CC=C1)=O)=O)C2=CC=C(C(NO)=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RTSV5;  RTS V5;  RTS-V5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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